Cyclo(Tyr-Leu)

概要

説明

Cyclo(Tyr-Leu) is a natural product found in Portulaca oleracea and Nocardia alba with data available.

作用機序

シクロ(Tyr-Leu)は、さまざまなメカニズムを通じてその効果を発揮します。

分子標的: 特定の受容体や酵素に結合し、その活性を影響を与えることができます。

6. 類似の化合物との比較

シクロ(Tyr-Leu)は、次のようないくつかの環状ジペプチドと比較できます。

- シクロ(Pro-Tyr)

- シクロ(Pro-Leu)

- シクロ(Tyr-Ile)

独自性: シクロ(Tyr-Leu)は、チロシンとロイシンの特定の組み合わせにより、他の環状ジペプチドと比較して独自の生物活性と安定性を付与しています .

類似の化合物:

- シクロ(Pro-Tyr): クオラムセンシングにおける役割で知られています。

- シクロ(Pro-Leu): 抗菌作用を示します。

- シクロ(Tyr-Ile): シグナル伝達経路に関与しています .

生化学分析

Biochemical Properties

Cyclo(Tyr-Leu) exhibits significant biological activity, participating in cellular signal transduction and receptor activation . It forms a cyclic structure between the peptide bond and the side chain, which enhances its stability and makes it less susceptible to enzymatic hydrolysis .

Cellular Effects

Cyclo(Tyr-Leu) has been reported to exhibit certain biological activities in cellular systems. It can participate in cell signaling processes and receptor activation

Molecular Mechanism

It is known to interact with various biomolecules and participate in cellular signaling processes

Temporal Effects in Laboratory Settings

Its stability due to the cyclic structure suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known to participate in cellular signaling processes, which could involve various enzymes or cofactors

Transport and Distribution

It is known to participate in cellular signaling processes, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its involvement in cellular signaling processes, it may be localized to specific compartments or organelles within the cell

準備方法

合成経路と反応条件: シクロ(Tyr-Leu)は、ペプチド合成技術を用いて合成することができます。一般的な方法の1つは、直鎖状ペプチドの頭部から尾部への環化です。 このプロセスでは、通常、固相ペプチド合成 (SPPS) が使用され、直鎖状ペプチドが最初に樹脂上で合成され、アミド結合の形成によって環化されます 。 反応条件には、DMF (ジメチルホルムアミド)などの有機溶媒中で、HBTU (O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸塩)などのカップリング試薬とDIPEA (N,N-ジイソプロピルエチルアミン)などの塩基を使用することがよくあります .

工業的生産方法:化学反応の分析

反応の種類: シクロ(Tyr-Leu)は、次のものを含むさまざまな化学反応を起こします。

酸化: チロシンのフェノール性ヒドロキシル基は、キノンを生成するために酸化することができます。

還元: 還元反応は、ペプチド結合内のカルボニル基を標的にすることができます。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬を穏やかな条件で使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: ペプチドの還元型。

置換: 置換された芳香族誘導体.

科学的研究の応用

シクロ(Tyr-Leu)は、科学研究において幅広い用途があります。

化学: ペプチド結合の形成と安定性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と受容体活性化における役割について調査されています。

類似化合物との比較

- Cyclo(Pro-Tyr): Known for its role in quorum sensing.

- Cyclo(Pro-Leu): Exhibits antimicrobial properties.

- Cyclo(Tyr-Ile): Involved in signaling pathways .

特性

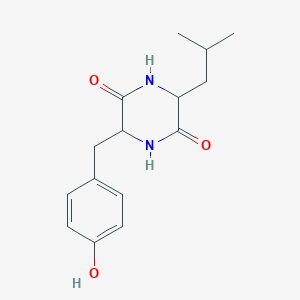

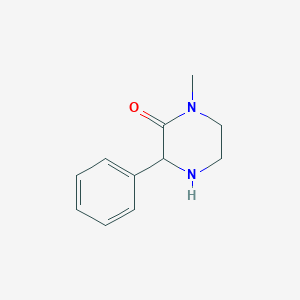

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSLUDVKWKQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345945 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82863-65-8 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:

- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]

- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []

- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]

Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?

A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []

Q3: What is the structural characterization of Cyclo(Tyr-Leu)?

A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]

- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]

Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?

A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:

- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]

- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]

- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []

- Actinomycetes: A marine endophytic actinomycete fang-1 []

Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?

A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:

- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []

- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []

Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?

A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):

- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]

- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]

Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?

A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:

- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]

- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []

- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029830.png)